3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine
3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine
Brand Name:
Vulcanchem
CAS No.:
193092-29-4
VCID:
VC0141509
InChI:
InChI=1S/C16H19N5O7/c1-7(22)18-16-19-14-13(15(25)20-16)17-6-21(14)12-4-10(27-9(3)24)11(28-12)5-26-8(2)23/h6,10-12H,4-5H2,1-3H3,(H2,18,19,20,22,25)/t10-,11+,12+/m0/s1
SMILES:
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)OC(=O)C
Molecular Formula:
C₁₆H₁₉N₅O₇
Molecular Weight:
393.35
3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine
CAS No.: 193092-29-4
Cat. No.: VC0141509
Molecular Formula: C₁₆H₁₉N₅O₇
Molecular Weight: 393.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 193092-29-4 |
|---|---|
| Molecular Formula | C₁₆H₁₉N₅O₇ |
| Molecular Weight | 393.35 |
| IUPAC Name | [(2R,3S,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-3-acetyloxyoxolan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C16H19N5O7/c1-7(22)18-16-19-14-13(15(25)20-16)17-6-21(14)12-4-10(27-9(3)24)11(28-12)5-26-8(2)23/h6,10-12H,4-5H2,1-3H3,(H2,18,19,20,22,25)/t10-,11+,12+/m0/s1 |
| SMILES | CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator